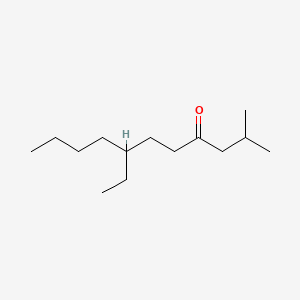

7-Ethyl-2-methyl-4-undecanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-2-methylundecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGPVWMQXJXBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281157, DTXSID00871176 | |

| Record name | 7-ethyl-2-methylundecan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_57937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6976-00-7 | |

| Record name | 4-Undecanone, 7-ethyl-2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-ethyl-2-methylundecan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6976-00-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Ethyl-2-methyl-4-undecanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 7-Ethyl-2-methyl-4-undecanone, a saturated ketone with potential applications in various scientific fields. This document delves into its molecular formula, molecular weight, and structural representation, offering foundational knowledge for its use in research and development.

Chemical Identity and Structure

This compound is an aliphatic ketone characterized by an eleven-carbon undecane backbone. Its structure features a carbonyl group at the fourth position, a methyl group at the second position, and an ethyl group at the seventh position.

The systematic nomenclature precisely describes the arrangement of these functional groups, which is crucial for understanding its chemical behavior and potential interactions. The unique positioning of the ethyl and methyl groups influences the molecule's steric hindrance and electronic properties, which in turn dictate its reactivity and potential applications.

Molecular Formula

The molecular formula for this compound is C14H28O [1]. This formula indicates that each molecule is composed of 14 carbon atoms, 28 hydrogen atoms, and a single oxygen atom.

Molecular Weight

The molecular weight of a compound is a critical parameter for numerous experimental calculations, including reaction stoichiometry and solution preparation. The molecular weight of this compound is calculated from the atomic weights of its constituent atoms:

-

Carbon (C): 14 atoms × 12.011 amu = 168.154 amu

-

Hydrogen (H): 28 atoms × 1.008 amu = 28.224 amu

-

Oxygen (O): 1 atom × 15.999 amu = 15.999 amu

Total Molecular Weight = 212.377 g/mol

This value is essential for accurate and reproducible experimental design.

Physicochemical Properties: A Tabular Summary

The following table summarizes the key quantitative data for this compound and a closely related, more commonly documented compound, 7-Ethyl-2-methyl-4-nonanone. This comparison is provided to address potential nomenclature ambiguity and offer a broader context for researchers.

| Property | This compound | 7-Ethyl-2-methyl-4-nonanone |

| Molecular Formula | C14H28O[1] | C12H24O[2][3] |

| Molecular Weight | 212.38 g/mol | 184.32 g/mol [3] |

| IUPAC Name | This compound | 7-Ethyl-2-methyl-4-nonanone |

Structural Visualization

To facilitate a deeper understanding of its molecular architecture, the following diagram illustrates the chemical structure of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

This generalized protocol would require optimization of reaction conditions, including the choice of oxidizing agent, solvent, and temperature, followed by rigorous purification and characterization to confirm the identity and purity of the final product.

References

-

PubChem. 7-Ethyl-2-methyl-4-nonanone. [Link]

-

PubChemLite. This compound (C14H28O). [Link]

-

LookChem. 7-Ethyl-2-methyl-4-undecanol. [Link]

-

LookChem. What Is the Uses and Benefits of 2-Undecanone?. [Link]

-

Jinbang Chemical. 2-Undecanone CAS 112-12-9 Or Methyl Nonyl Ketone Wholesale. [Link]

Sources

The Biological Versatility of Long-Chain Aliphatic Ketones: A Technical Guide for Researchers

Introduction: Beyond Simple Scaffolds

Long-chain aliphatic ketones (LCAKs), organic compounds characterized by a lengthy alkyl chain and a carbonyl functional group, have long been recognized in the realms of natural products and synthetic chemistry. However, their diverse and potent biological activities are now emerging as a compelling field of study for researchers, scientists, and drug development professionals. These molecules, far from being mere metabolic intermediates or structural components, are active participants in a wide array of biological processes, from intercellular communication to host-pathogen interactions. Their inherent lipophilicity allows them to readily interact with cellular membranes, a key feature that underpins many of their biological effects.

This in-depth technical guide provides a comprehensive overview of the known biological activities of LCAKs, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols necessary for their investigation. By synthesizing current knowledge and providing practical insights, this document aims to equip researchers with the foundational understanding required to explore the therapeutic and biotechnological potential of this fascinating class of molecules.

Antimicrobial and Antifungal Activities: Disrupting Defenses

One of the most well-documented biological properties of long-chain aliphatic compounds is their ability to inhibit the growth of various microorganisms, including bacteria and fungi. This activity is critically dependent on their chemical structure, particularly the length of the aliphatic chain and, to some extent, the position of the carbonyl group.

Mechanism of Action: A Focus on Membrane Integrity

The primary mechanism by which LCAKs and related long-chain compounds exert their antimicrobial effects is through the disruption of the microbial cell membrane. Their long, hydrophobic alkyl chains readily intercalate into the lipid bilayer, leading to a loss of membrane integrity and function. This disruption can manifest in several ways:

-

Increased Membrane Fluidity: The insertion of the aliphatic chains can disorder the tightly packed lipids, increasing membrane fluidity and permeability.

-

Ion Leakage: A compromised membrane can no longer maintain essential ion gradients. Studies on long-chain fatty alcohols, structurally similar to LCAKs, have demonstrated that their antibacterial activity is mediated by damage to the cell membrane, resulting in the leakage of potassium (K+) ions.[1]

-

Inhibition of Membrane-Bound Enzymes: Many essential cellular processes, such as respiration and cell wall synthesis, are carried out by enzymes embedded in the cell membrane. Disruption of the lipid environment can inhibit the function of these crucial proteins.

For their antifungal activity, in addition to membrane disruption, some ketones have been shown to interfere with the synthesis of essential fungal cell wall components like ergosterol and chitin.[2] Another proposed mechanism for certain unsaturated ketones is the induction of oxidative stress within the fungal cells, a process that is dependent on the transcriptional activator Cap1 in Candida albicans.[3]

Structure-Activity Relationships (SAR)

The antimicrobial potency of LCAKs is not uniform across the class but is instead governed by specific structural features:

-

Chain Length: The length of the aliphatic chain is a critical determinant of activity. For instance, in studies with long-chain fatty alcohols against Staphylococcus aureus, 1-dodecanol (C12) and 1-tridecanol (C13) exhibited the highest antibacterial activity.[1] This suggests an optimal chain length for effective membrane interaction. The balance between the hydrophilic carbonyl "head" and the hydrophobic alkyl "tail" is crucial for their antimicrobial action.[4]

-

Position of the Carbonyl Group: While less studied than chain length, the position of the ketone group can influence biological activity. For nematicidal and insecticidal activities of C9 aliphatic ketones, terminal ketones have been shown to be the most potent.[5] This may be due to steric factors influencing membrane insertion or interaction with specific molecular targets.

-

Saturation: The presence of double bonds in the alkyl chain can also modulate activity. For example, the α,β-unsaturated ketone (E)-3-tridecen-2-one has been shown to be a potential irreversible enzyme inhibitor through Michael addition.[6]

Experimental Protocols for Assessing Antimicrobial Activity

Investigating the antimicrobial properties of lipophilic compounds like LCAKs requires careful consideration of their poor water solubility.

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Stock Solution: Dissolve the LCAK in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL). Causality Insight: DMSO is a common solvent for lipophilic compounds and is miscible with aqueous culture media. It's crucial to have a vehicle control (medium with the same concentration of DMSO used in the highest LCAK concentration) to ensure the solvent itself is not inhibiting microbial growth.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the LCAK stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the LCAK at which there is no visible growth (turbidity) of the microorganism.

This assay assesses whether an antimicrobial agent damages the cell membrane, leading to the leakage of intracellular components.

Protocol:

-

Bacterial Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase, then harvest the cells by centrifugation. Wash the cells twice with a low-potassium buffer (e.g., MES-Tris buffer) and resuspend them in the same buffer.

-

Treatment: Add the LCAK (dissolved in a minimal amount of a suitable solvent) to the cell suspension at its MIC or a multiple of the MIC. Include a positive control (e.g., a known membrane-damaging agent like polymyxin B) and a negative control (vehicle).

-

Sampling and Measurement: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cell suspension and centrifuge to pellet the cells.

-

Potassium Quantification: Measure the concentration of potassium in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode.

-

Data Analysis: An increase in the extracellular potassium concentration in the LCAK-treated samples compared to the negative control indicates membrane damage.

Anticancer Activity: A Field of Emerging Potential

While the anticancer properties of long-chain aliphatic ketones are less established than their antimicrobial effects, preliminary evidence, primarily from studies on structurally related short-chain ketone bodies, suggests a promising avenue for research.

Putative Mechanisms of Action

The proposed anticancer mechanisms of ketones are multifaceted and appear to exploit the unique metabolic and signaling characteristics of cancer cells. It is important to note that these mechanisms have been primarily elucidated for short-chain ketone bodies like β-hydroxybutyrate and acetoacetate, and their applicability to LCAKs requires further investigation.

-

Metabolic Reprogramming: Many cancer cells rely heavily on glycolysis for energy production (the Warburg effect). Ketone bodies can inhibit glycolysis, thereby depriving cancer cells of their primary energy source.[7]

-

Induction of Oxidative Stress: Cancer cells often have a higher basal level of reactive oxygen species (ROS) and are more vulnerable to further increases in oxidative stress. Ketones may alter the redox environment in a way that is detrimental to cancer cells but not to normal cells.[7]

-

Inhibition of Histone Deacetylases (HDACs): β-hydroxybutyrate has been identified as an endogenous inhibitor of class I histone deacetylases (HDACs).[8] HDAC inhibition can lead to the re-expression of tumor suppressor genes and cell cycle arrest, thus inhibiting cancer cell proliferation.

-

Inhibition of Monocarboxylate Transporters (MCTs): Ketone bodies are transported into cells via MCTs, which are also used by cancer cells to export lactate, a byproduct of glycolysis. Competitive inhibition of MCTs by ketones could lead to intracellular lactate accumulation and a decrease in cancer cell growth and survival.[7]

Caption: Putative anticancer mechanisms of long-chain aliphatic ketones.

Structure-Activity Relationships (SAR)

The SAR for the anticancer activity of LCAKs is currently poorly defined. However, based on general principles of drug design and the lipophilic nature of these compounds, it can be hypothesized that:

-

Chain Length: Similar to antimicrobial activity, there is likely an optimal chain length for cytotoxicity against cancer cells, which would balance membrane interaction and bioavailability.

-

Functional Group Position: The position of the carbonyl group could influence interactions with specific molecular targets, if any exist beyond general membrane disruption.

-

Modifications to the Alkyl Chain: The introduction of other functional groups or unsaturation could significantly alter the anticancer potency and selectivity.[9]

Experimental Protocols for Assessing Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the LCAK (solubilized in DMSO) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Causality Insight: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating the efficacy of potential anticancer agents.[10][11][12]

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly and measure the tumor volume using calipers.

-

Treatment Initiation: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the LCAK (formulated in a suitable vehicle for in vivo use, such as a solution containing Tween 80 and ethanol) via a relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle alone.

-

Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Signaling Roles in Mammalian and Other Systems

While the direct signaling roles of LCAKs in mammalian systems are still an area of active investigation, their structural similarity to other lipid signaling molecules provides a framework for hypothesizing potential mechanisms. In contrast, their role as signaling molecules in insects and plants is more established.

Potential Mammalian Signaling Pathways (Inferred)

The lipophilic nature of LCAKs suggests they could interact with cellular signaling pathways in several ways:

-

G-Protein Coupled Receptors (GPCRs): A large number of GPCRs are activated by lipid ligands.[13][14][15][16][17] It is plausible that specific GPCRs could bind to LCAKs, initiating downstream signaling cascades. The structural similarity to fatty acids, which have known GPCRs, makes this an attractive hypothesis.

-

Nuclear Receptors: Many nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), are activated by fatty acids and their derivatives. LCAKs could potentially act as ligands for these receptors, thereby modulating the expression of genes involved in metabolism and inflammation.

Caption: Inferred signaling pathways for LCAKs in mammalian cells.

Established Roles in Other Biological Systems

-

Insect Pheromones: LCAKs are well-known components of insect pheromones, acting as chemical signals for communication between individuals of the same species. They play crucial roles in mating, aggregation, and alarm signaling. The specificity of these signals is often determined by the exact chemical structure of the ketone, including chain length, position of the carbonyl group, and the presence of other functional groups.

-

Plant Biology: Certain ketones, such as 2-nonanone and 2-tridecanone, have been identified as signaling molecules that can stimulate plant growth, including root and leaf development.[18] They can also be involved in plant defense responses to biotic and abiotic stress.

Conclusion and Future Directions

Long-chain aliphatic ketones represent a structurally simple yet biologically diverse class of molecules with significant potential in drug discovery and biotechnology. Their well-established antimicrobial and insect-signaling properties, coupled with their emerging, albeit less understood, anticancer and mammalian signaling activities, make them a rich area for future research.

The key to unlocking their full potential lies in a systematic and multidisciplinary approach that combines synthetic chemistry to generate diverse libraries of LCAKs, robust biological screening to identify novel activities, and detailed mechanistic studies to elucidate their modes of action. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to embark on this exciting endeavor. As our understanding of the intricate roles of lipids in biological systems continues to grow, so too will our appreciation for the multifaceted nature of long-chain aliphatic ketones.

References

-

Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. MDPI. [Link]

-

Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer. PubMed Central. [Link]

-

Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. PMC. [Link]

-

Synthesis and Chain-Dependent Antifungal Activity of Long-Chain 2H-Azirine-Carboxylate Esters Related to Dysidazirine. PMC. [Link]

-

AB Toxins as High-Affinity Ligands for Cell Targeting in Cancer Therapy. MDPI. [Link]

-

Antifungal unsaturated cyclic Mannich ketones and amino alcohols: study of mechanism of action. CABI Digital Library. [Link]

-

Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility. PMC. [Link]

-

Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. PMC. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]

-

G protein-coupled receptor. Wikipedia. [Link]

-

(PDF) In vivo screening models of anticancer drugs. ResearchGate. [Link]

-

Ketone bodies as signaling metabolites. PMC. [Link]

-

Animal models: an important tool in mycology. PMC. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

KETOGENESIS PROMOTES TOLERANCE TO PSEUDOMONAS AERUGINOSA PULMONARY INFECTION. PMC. [Link]

-

Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. NIH. [Link]

-

Synthesis and Antimicrobial Activity of Long-Chain 3,4-Epoxy-2-alkanones. PMC. [Link]

-

Antifungal mechanism of ketone volatile organic compounds against Pseudogymnoascus destructans. PMC. [Link]

-

Ketone Bodies as Metabolites and Signalling Molecules at the Crossroad between Inflammation and Epigenetic Control of Cardiometabolic Disorders. MDPI. [Link]

-

Emerging structural biology of lipid G protein-coupled receptors. PMC. [Link]

-

Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. Scholars' Mine. [Link]

-

The Impact of 2-Ketones Released from Solid Lipid Nanoparticles on Growth Modulation and Antioxidant System of Lactuca sativa. PubMed Central. [Link]

-

Antifungal Activity of Fused Mannich Ketones Triggers an Oxidative Stress Response and Is Cap1-Dependent in Candida albicans. PLOS One. [Link]

-

Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC. [Link]

-

Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review. MDPI. [Link]

-

Animal models of Aspergillus infection in preclinical trials, diagnostics and pharmacodynamics: What can we learn from them?. SciSpace. [Link]

-

Synthesis of Long-Chain β-Lactones and Their Antibacterial Activities against Pathogenic Mycobacteria. PubMed. [Link]

-

In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]

-

The Mechanistic Targets of Antifungal Agents: An Overview. PMC. [Link]

-

Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. PMC. [Link]

-

Structural features of aliphatic ketones determine their biological... ResearchGate. [Link]

-

Molecular Biophysics of Class A G Protein Coupled Receptors–Lipids Interactome at a Glance—Highlights from the A 2A Adenosine Receptor. MDPI. [Link]

-

(PDF) Ketone Bodies as Metabolites and Signalling Molecules at the Crossroad between Inflammation and Epigenetic Control of Cardiometabolic Disorders. ResearchGate. [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. [Link]

-

Cytotoxicity of compounds on different cell lines. | Download Table. ResearchGate. [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]

-

G Protein-Coupled Receptors: A Century of Research and Discovery. [Link]

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC. [Link]

-

Antimicrobial peptide interactions with bacterial cell membranes. ResearchGate. [Link]

-

Dermatophytosis Model for Antifungal Research. Creative Diagnostics. [Link]

-

In vivo screening models of anticancer drugs. Tel Aviv University. [Link]

-

Structure-activity relationship of anticancer and antiplasmodial gold bis(dithiolene) complexes. Dalton Transactions (RSC Publishing). [Link]

-

Structure and Dynamics of GPCRs in Lipid Membranes: Physical Principles and Experimental Approaches. PMC. [Link]

-

Experimental Models to Study the Pathogenesis and Treatment of Mucormycosis. MDPI. [Link]

-

Metabolism. Wikipedia. [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]

-

Structure–activity relationship of anticancer and antiplasmodial gold bis(dithiolene) complexes. Dalton Transactions (RSC Publishing). [Link]

Sources

- 1. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Antifungal Activity of Fused Mannich Ketones Triggers an Oxidative Stress Response and Is Cap1-Dependent in Candida albicans | PLOS One [journals.plos.org]

- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Antimicrobial Activity of Long-Chain 3,4-Epoxy-2-alkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cris.tau.ac.il [cris.tau.ac.il]

- 13. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 14. Emerging structural biology of lipid G protein‐coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ahajournals.org [ahajournals.org]

- 17. Structure and Dynamics of GPCRs in Lipid Membranes: Physical Principles and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The development of animal infection models and antifungal efficacy assays against clinical isolates of Trichosporon asahii, T. asteroides and T. inkin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 7-Ethyl-2-methyl-4-undecanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This document provides a comprehensive guide for the identification and quantification of the branched-chain ketone, 7-Ethyl-2-methyl-4-undecanone, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed for researchers, quality control analysts, and scientists in the fields of flavor and fragrance, environmental analysis, and chemical synthesis. The methodology herein outlines a robust framework for sample preparation, instrument configuration, data acquisition, and method validation, ensuring analytical rigor and reproducibility.

Introduction: The Analytical Challenge

This compound is a higher-order ketone, and its structural complexity, with multiple branching points, presents a unique analytical challenge. Unlike simpler ketones, its volatility and chromatographic behavior necessitate a carefully optimized GC-MS method to ensure adequate separation from matrix interferences and accurate quantification. Gas Chromatography-Mass Spectrometry is the ideal analytical technique for this compound due to its superior separation capabilities and the structural elucidation provided by mass spectrometry[1]. This application note will detail a fit-for-purpose GC-MS method, from sample preparation to data analysis and validation.

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is paramount for successful method development.

| Property | Value | Source |

| IUPAC Name | 7-Ethyl-2-methylnonan-4-one | PubChem |

| Molecular Formula | C₁₂H₂₄O | PubChem |

| Molecular Weight | 184.32 g/mol | PubChem |

| Appearance | Not specified, likely a liquid at room temperature | Inferred |

| Boiling Point | Not experimentally determined, estimated to be high | Inferred |

| Solubility | Expected to be soluble in organic solvents and insoluble in water | Inferred from similar ketones[2] |

Experimental Workflow

The overall analytical workflow is depicted in the following diagram, illustrating the critical stages from sample receipt to final data reporting.

Caption: A schematic overview of the GC-MS analysis workflow for this compound.

Detailed Protocol

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract the analyte from the sample matrix and concentrate it in a solvent suitable for GC-MS analysis. Given the nonpolar nature of this compound, a liquid-liquid extraction with a nonpolar solvent is appropriate.

Step-by-Step Protocol:

-

Sample Collection: Collect samples in clean glass containers to prevent contamination[3].

-

Solvent Selection: Use a high-purity, volatile organic solvent such as hexane or dichloromethane[3].

-

Extraction:

-

For liquid samples, perform a liquid-liquid extraction by mixing the sample with the chosen solvent in a separatory funnel.

-

For solid or semi-solid samples, use sonication or homogenization to ensure efficient extraction.

-

-

Drying: Pass the organic extract through anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen (nitrogen blowdown)[4]. This step is crucial for improving detection limits.

-

Reconstitution: If necessary, exchange the solvent to one that is more compatible with the GC system, such as iso-octane.

-

Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter to remove any particulates before transferring to a GC vial.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.

Gas Chromatograph (GC) Parameters:

| Parameter | Recommended Setting | Rationale |

| Injection Mode | Splitless | For trace-level analysis to maximize analyte transfer to the column. |

| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for most capillary columns. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A nonpolar column is suitable for the separation of ketones[5]. |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |

Mass Spectrometer (MS) Parameters:

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for volatile and semi-volatile organic compounds[1]. |

| Ion Source Temperature | 230 °C | Standard temperature for EI sources. |

| Quadrupole Temperature | 150 °C | Standard temperature for quadrupole mass analyzers. |

| Electron Energy | 70 eV | Standard electron energy for generating reproducible mass spectra. |

| Scan Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) | Full scan for qualitative analysis and library matching. SIM for enhanced sensitivity in quantitative analysis. |

Data Analysis and Interpretation

Qualitative Analysis

Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with that of a known standard. The mass spectrum should be matched against a reference library such as the NIST Mass Spectral Library[6].

Expected Fragmentation Pattern:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Quantitative Analysis

Quantification is performed by creating a calibration curve using standards of known concentrations.

-

Calibration Standards: Prepare a series of calibration standards of this compound in the same solvent as the final sample extract.

-

Internal Standard: The use of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) is highly recommended to correct for variations in injection volume and instrument response.

-

Calibration Curve: Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression should be applied to the data.

Method Validation

To ensure the reliability of the analytical data, the method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH)[1].

Validation Parameters:

| Parameter | Acceptance Criteria | Rationale |

| Specificity | No interfering peaks at the retention time of the analyte. | Demonstrates that the method can distinguish the analyte from other components[7]. |

| Linearity | Correlation coefficient (r²) ≥ 0.995 | Indicates a proportional relationship between concentration and response[7]. |

| Accuracy | Recovery within 80-120% | Measures the closeness of the measured value to the true value[7]. |

| Precision | Relative Standard Deviation (RSD) ≤ 15% | Assesses the repeatability and intermediate precision of the method[7]. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers and analysts can achieve accurate and reproducible results. The principles of method validation described herein are essential for ensuring the quality and integrity of the analytical data.

References

-

The Good Scents Company. (n.d.). 2-undecanone nonyl methyl ketone. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-nonanone methyl heptyl ketone. Retrieved from [Link]

-

International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

-

Jinbang Chemical. (n.d.). 2-Undecanone CAS 112-12-9 Or Methyl Nonyl Ketone Wholesale. Retrieved from [Link]

-

PubChem. (n.d.). 2-Undecanone. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Undecanone. Retrieved from [Link]

-

PubChem. (n.d.). 7-Ethyl-2-methyl-4-nonanone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Undecanone. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 7-Ethyl-2-methyl-4-undecanol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-octanone methyl hexyl ketone. Retrieved from [Link]

-

PubMed. (2019). HS-GC/MS method development and exposure assessment of volatile organic compounds from food packaging into food simulants. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Retrieved from [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2014). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Retrieved from [Link]

-

Semantic Scholar. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authent. Retrieved from [Link]

-

Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

-

ResearchGate. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Undecanone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Macedonian Pharmaceutical Bulletin. (2010). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Retrieved from [Link]

-

Agilent. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nonanone. Retrieved from [Link]

Sources

- 1. researchtrendsjournal.com [researchtrendsjournal.com]

- 2. 2-Undecanone - Wikipedia [en.wikipedia.org]

- 3. Sample preparation GC-MS [scioninstruments.com]

- 4. organomation.com [organomation.com]

- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. 2-Undecanone [webbook.nist.gov]

- 7. environics.com [environics.com]

Application Notes and Protocols: 7-Ethyl-2-methyl-4-undecanone in Organic Synthesis

Abstract: This document provides a comprehensive technical guide on the synthesis and potential applications of 7-Ethyl-2-methyl-4-undecanone, a branched-chain aliphatic ketone. Primarily positioned for use in the fragrance and flavor industries, this guide details a robust synthetic protocol for its preparation from the corresponding secondary alcohol, 7-Ethyl-2-methyl-4-undecanol. The causality behind experimental choices, safety considerations, and alternative synthetic strategies are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's utility in organic synthesis.

Introduction and Compound Profile

This compound is a C14 aliphatic ketone characterized by its branched structure, which imparts unique steric and electronic properties. While specific literature on this exact molecule is sparse, its structural analogue, 7-Ethyl-2-methyl-4-undecanol, is recognized for its use in the formulation of perfumes, cosmetics, and household products due to its desirable fruity odor profile.[1] By extension, this compound is anticipated to be a valuable ingredient in the fragrance industry, likely contributing complex, rich, and diffusive notes to fragrance compositions.

The presence of a ketone functional group also opens avenues for its use as a versatile intermediate in more complex organic syntheses. Ketones are foundational building blocks for carbon-carbon bond formation, such as in aldol reactions, and can be transformed into a variety of other functional groups.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 7-Ethyl-2-methyl-4-undecanol |

| Molecular Formula | C14H28O | C14H30O |

| Molecular Weight | 212.38 g/mol | 214.39 g/mol |

| CAS Number | Not assigned | 103-20-8 |

| Appearance | Colorless to pale yellow liquid (predicted) | Colorless to Almost colorless clear liquid |

| Boiling Point | Not determined | 264 °C |

| Flash Point | Not determined | 115 °C |

| Solubility | Soluble in organic solvents | Soluble in organic solvents[1] |

Synthetic Protocols

The most direct and efficient synthesis of this compound is through the oxidation of the commercially available secondary alcohol, 7-Ethyl-2-methyl-4-undecanol. Several reliable methods for the oxidation of secondary alcohols to ketones are well-established in organic chemistry.[2][3][4][5] Below, we detail a protocol using the Swern oxidation, a mild and high-yielding procedure that avoids the use of heavy metals.

Synthesis of this compound via Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride, followed by quenching with a hindered base, typically triethylamine.[4] This method is advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups.

Diagram 1: Reaction Scheme for Swern Oxidation

Caption: Swern oxidation of 7-Ethyl-2-methyl-4-undecanol.

Experimental Protocol:

Materials:

-

7-Ethyl-2-methyl-4-undecanol (1.0 eq)

-

Oxalyl chloride (1.5 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (5.0 eq)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, under an inert atmosphere of argon or nitrogen.

-

Oxalyl Chloride Addition: Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and add it to the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: Slowly add a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

-

Alcohol Addition: Dissolve 7-Ethyl-2-methyl-4-undecanol (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 30 minutes at this temperature.

-

Quenching: Add triethylamine (5.0 eq) to the reaction mixture. The reaction is exothermic, so add it slowly to maintain the temperature below -50 °C. After the addition is complete, allow the reaction to warm to room temperature over 45 minutes.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Causality and Experimental Choices:

-

Low Temperature: The reaction is performed at -78 °C to control the formation of the reactive electrophilic sulfur species and to prevent side reactions.[4]

-

Anhydrous Conditions: All reagents and solvents must be anhydrous to prevent the decomposition of the reactive intermediates and to ensure high yields.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the reagents with atmospheric moisture and oxygen.

-

Triethylamine as a Hindered Base: Triethylamine is used to deprotonate the intermediate and facilitate the elimination reaction that forms the ketone. Its steric bulk minimizes nucleophilic attack on the intermediate.

Alternative Synthetic Approaches

While oxidation of the corresponding alcohol is the most straightforward method, other strategies for the synthesis of β-branched ketones can be considered, especially for creating structural diversity.

Diagram 2: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic pathways for this compound.

One such alternative is the Claisen condensation , which involves the reaction of an ester with a ketone in the presence of a strong base to form a β-diketone, which can then be deacylated.[6] For the synthesis of this compound, this would involve the condensation of an ester derived from isovaleric acid with a ketone such as 2-nonanone. However, controlling the regioselectivity of the condensation can be challenging.

Another approach involves Grignard addition to an aldehyde. For instance, the addition of a Grignard reagent derived from 3-bromo-octane to isovaleraldehyde would yield the precursor alcohol, 7-Ethyl-2-methyl-4-undecanol, which could then be oxidized.

Applications and Future Perspectives

The primary application of this compound is expected to be in the fragrance industry . Its branched structure is likely to provide a unique olfactory profile with good substantivity and diffusion. It can be used to impart fruity, waxy, or floral notes to perfumes, soaps, detergents, and other scented products.[7]

In organic synthesis , this ketone can serve as a key intermediate. The carbonyl group can be a handle for various transformations:

-

Wittig Reaction: To form substituted alkenes.

-

Reductive Amination: To synthesize the corresponding secondary amine.

-

Enolate Chemistry: For alpha-functionalization to introduce further complexity.

As the demand for novel fragrance ingredients and complex organic molecules grows, the utility of versatile building blocks like this compound is poised to increase. Further research into its specific olfactory properties and its application in the synthesis of bioactive molecules is warranted.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. While specific toxicity data is not available for this compound, it should be treated as a potentially hazardous chemical. The reagents used in its synthesis, particularly oxalyl chloride and DMSO, are toxic and should be handled with extreme care.[4]

References

-

The Good Scents Company. (n.d.). 2-undecanone nonyl methyl ketone. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-nonanone methyl heptyl ketone. Retrieved from [Link]

- Zhang, Y., et al. (2020). Methods for synthesizing β-branched ketones.

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

- Firmenich SA. (1998). Use of cyclic ketones in perfumery. Google Patents.

- Abdel-Wahab, B. F., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24655-24683.

- Sreng, L., et al. (1990). 2-methylthiazolidine and 4-ethylguaiacol, male sex pheromone components of the cockroach Nauphoeta cinerea (Dictyoptera, Bladeridae): A reinvestigation. Journal of Chemical Ecology, 16(10), 2883-2895.

-

Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.

-

Scientific Committee on Cosmetic Products and Non-Food Products. (2000). Initial list of perfumery materials which must not form part of fragrances compounds used in cosmetic products. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, May 23). Oxidation of secondary alcohols to ketones. Retrieved from [Link]

- de la Torre, M. C., & Sierra, M. A. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(16), 4937.

-

PubChem. (n.d.). 2-Undecanone. Retrieved from [Link]

-

Science Simplified. (2019, April 8). Ketogenesis and Ketoacid Biosynthesis (EVERYTHING YOU NEED TO KNOW BIOCHEMISTRY MCAT). YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

- Imidazolidin-4-One Profragrances in a Fabric Softener Applic

- SK Energy and Chemical Inc. (2005). Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol. Google Patents.

-

Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

-

IOSR Journal. (n.d.). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti-inflammatory drug. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. download.e-bookshelf.de [download.e-bookshelf.de]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 6. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0868502B1 - Use of cyclic ketones in perfumery - Google Patents [patents.google.com]

Application Notes and Protocols for the Catalytic Synthesis of Functionalized Ketones

Introduction: The Centrality of the Ketone Functional Group

The ketone functional group is a cornerstone of modern organic chemistry, serving as a versatile synthetic intermediate in the construction of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1] The development of efficient and selective methods for the synthesis of ketones, particularly those bearing additional functional groups, is therefore a topic of paramount importance. Traditional methods for ketone synthesis, such as Friedel-Crafts acylation or the addition of organometallic reagents to carboxylic acid derivatives, often suffer from limitations including harsh reaction conditions, poor functional group tolerance, and the generation of stoichiometric waste.

Catalytic methods have emerged as a powerful alternative, offering milder conditions, improved selectivity, and greater atom economy. This guide provides an in-depth overview of several key catalytic strategies for the synthesis of functionalized ketones, complete with detailed protocols and mechanistic insights to aid researchers in their experimental design and execution.

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds, and their application to ketone synthesis has been extensively developed. These methods typically involve the reaction of an organometallic reagent with an acyl electrophile, catalyzed by a transition metal complex.

Nickel-Catalyzed Cross-Coupling of Aldehydes with Organohalides

A significant advancement in ketone synthesis involves the use of aldehydes as the acyl source in cross-coupling reactions. Nickel catalysis has proven particularly effective in this regard. The first nickel-catalyzed cross-coupling of aldehydes with aryl iodides was a notable development, providing a direct route to diaryl ketones.

Causality of Experimental Choices:

-

Nickel Catalyst: Nickel is a more earth-abundant and cost-effective alternative to precious metals like palladium and rhodium. Its catalytic cycle often involves Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates, which are effective in activating both the aldehyde C-H bond and the organohalide.

-

Ligand: The choice of ligand is crucial for the success of the reaction. Bidentate phosphine ligands, such as dppe (1,2-bis(diphenylphosphino)ethane), are often effective as they stabilize the nickel center and promote the desired catalytic steps. Monodentate phosphines are typically ineffective in this transformation.

-

Base: A base is required to facilitate the reaction, often by promoting the formation of the active catalyst or participating in the catalytic cycle.

Experimental Workflow: Ni-Catalyzed Ketone Synthesis

Caption: General workflow for nickel-catalyzed ketone synthesis.

Protocol 1: Nickel-Catalyzed Synthesis of Diaryl Ketones

Materials:

-

Ni(dppe)Br₂ (5 mol%)

-

Aryl aldehyde (1.0 mmol)

-

Aryl iodide (1.2 mmol)

-

K₃PO₄ (2.0 mmol)

-

Anhydrous toluene (5 mL)

-

Reaction tube with a magnetic stir bar

Procedure:

-

To a flame-dried reaction tube, add Ni(dppe)Br₂ (0.05 mmol), aryl aldehyde (1.0 mmol), aryl iodide (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ketone.

Data Summary: Scope of Ni-Catalyzed Ketone Synthesis

| Entry | Aldehyde | Aryl Halide | Yield (%) |

| 1 | Benzaldehyde | Iodobenzene | 85 |

| 2 | 4-Methoxybenzaldehyde | 4-Iodotoluene | 92 |

| 3 | 2-Naphthaldehyde | 1-Iodonaphthalene | 78 |

| 4 | Thiophene-2-carbaldehyde | 2-Iodothiophene | 81 |

Palladium-Catalyzed Cross-Coupling of Esters with Organoboron Compounds

Palladium-catalyzed cross-coupling reactions offer another versatile route to functionalized ketones. A notable example is the coupling of 2-pyridyl esters with organoboron compounds.[2]

Causality of Experimental Choices:

-

Palladium Catalyst: Palladium complexes are highly efficient for a wide range of cross-coupling reactions. The choice of the palladium precursor and ligand is critical for catalytic activity.

-

2-Pyridyl Ester: The 2-pyridyl group acts as a directing group, facilitating the oxidative addition of the palladium catalyst to the ester C-O bond. This enhances the reactivity of the otherwise unreactive ester.

-

Organoboron Reagents: Boronic acids and their derivatives are widely used in cross-coupling due to their stability, low toxicity, and commercial availability.

Mechanism: Pd-Catalyzed Ester-Boronic Acid Coupling

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Long-Chain Ketones

Welcome to the technical support center for the purification of long-chain ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these often waxy and difficult-to-handle molecules. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to enhance the purity, yield, and stability of your compounds.

Introduction: The Unique Purification Challenges of Long-Chain Ketones

Long-chain ketones, characterized by their long aliphatic tails, present a unique set of purification challenges primarily driven by their high hydrophobicity and low polarity. These properties often lead to poor solubility in common solvents, a tendency to crystallize poorly or "oil out," and strong interactions with non-polar stationary phases in chromatography, making separation from structurally similar impurities difficult.[1] Furthermore, the ketone functional group itself can be susceptible to degradation under certain conditions.[2][3][4][5][6] This guide will address these issues in a practical, question-and-answer format.

Part 1: Troubleshooting Guide & FAQs

This section is structured to provide direct answers to specific problems you may encounter during your purification workflow.

I. Column Chromatography

Question 1: My long-chain ketone is streaking or showing poor resolution during normal-phase flash chromatography on silica gel. What are the likely causes and how can I fix it?

Answer:

Streaking and poor resolution are common issues when purifying highly non-polar compounds like long-chain ketones on silica gel. The primary causes are often related to solubility, interactions with the stationary phase, and improper solvent selection.

-

Causality: The long aliphatic chain of your ketone makes it very non-polar. If your eluent system is not optimized, the compound may have limited solubility as it moves through the column, leading to precipitation and re-dissolution, which manifests as streaking. Additionally, minor impurities with very similar polarity can be difficult to resolve.[7]

-

Troubleshooting Steps:

-

Optimize Your Solvent System:

-

Initial Screening: Use Thin Layer Chromatography (TLC) to find a solvent system where your target ketone has an Rf value of approximately 0.2-0.3. This generally provides the best separation.

-

Solvent Composition: For long-chain ketones, start with a very non-polar mobile phase, such as hexane or heptane, and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane.[8] A common starting point is 1-5% ethyl acetate in hexane.

-

Avoid Strong Solvents: Using highly polar solvents can cause all compounds to elute together at the solvent front.

-

-

Sample Loading:

-

Dry Loading: If your compound has poor solubility in the mobile phase, consider dry loading. Dissolve your crude product in a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be loaded onto the column. This prevents precipitation at the point of injection.

-

Concentrated Injection: If using liquid loading, dissolve your sample in the minimum amount of the mobile phase or a slightly more polar solvent than your starting mobile phase to ensure it is fully dissolved before injection.

-

-

Consider an Alternative Stationary Phase:

-

If streaking persists and you suspect interaction with the acidic silica surface, consider using deactivated silica (e.g., by treating with triethylamine) or an alternative stationary phase like alumina (neutral or basic).[4]

-

-

Question 2: I am trying to remove a very non-polar impurity that co-elutes with my long-chain ketone in normal-phase chromatography. How can I improve the separation?

Answer:

Separating compounds with very similar polarities is a classic chromatography challenge. With long-chain ketones, this is often a non-polar impurity like a long-chain alkane or a closely related degradation product.

-

Causality: The separation on silica gel is primarily driven by polar interactions. If both your product and the impurity are highly non-polar, they will have minimal interaction with the stationary phase and elute closely together.

-

Troubleshooting Steps:

-

Fine-Tune the Mobile Phase:

-

Use a Very Weak Solvent System: Employ a mobile phase with very low polarity, such as pure hexane or a mixture with a very small percentage (e.g., 0.5-1%) of a slightly more polar solvent like diethyl ether or dichloromethane. This will force the compounds to interact more with the silica gel, potentially enhancing separation.

-

Isocratic Elution: A slow, isocratic (constant solvent composition) elution can sometimes provide better resolution for closely eluting compounds than a gradient.

-

-

Reverse-Phase Chromatography:

-

Principle: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Separation is based on hydrophobic interactions.[9] This can be very effective for separating compounds with subtle differences in their non-polar character.

-

Typical System: A C18 column with a gradient of a polar organic solvent (e.g., acetonitrile or methanol) in water is a good starting point. Since long-chain ketones are very hydrophobic, you will likely need a high percentage of the organic solvent for elution.

-

-

Question 3: I suspect my long-chain ketone is degrading on the silica gel column. What are the signs, and how can I prevent this?

Answer:

Silica gel is acidic and can catalyze the degradation of sensitive compounds. For ketones, this can include reactions like enolization followed by unforeseen side reactions.

-

Signs of Degradation:

-

Appearance of new, often more polar, spots on TLC after running a column.

-

Low recovery of your target compound from the column.

-

A "smear" of material on the TLC plate of the collected fractions.

-

-

Prevention Strategies:

-

Deactivate the Silica Gel:

-

Base Washing: Before packing your column, you can prepare a slurry of silica gel in your mobile phase containing a small amount of a volatile base like triethylamine (~0.1-1%). This neutralizes the acidic sites on the silica surface.

-

-

Use an Alternative Stationary Phase:

-

Alumina: Neutral or basic alumina can be a good alternative for acid-sensitive compounds.

-

Florisil: This is another option for purifying compounds that are unstable on silica.[4]

-

-

Minimize Contact Time:

-

Flash Chromatography: Use flash chromatography with optimized flow rates to minimize the time your compound spends on the column.

-

-

II. Crystallization

Question 4: My long-chain ketone "oils out" instead of crystallizing. What is happening and how can I induce crystallization?

Answer:

"Oiling out" is a common problem when crystallizing waxy or long-chain molecules. It occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[10][11][12][13]

-

Causality: This phenomenon often happens when the solution is supersaturated at a temperature above the melting point of the pure compound or when there are significant impurities that depress the melting point.[11][13] The long, flexible alkyl chains can also make it kinetically difficult for the molecules to align into an ordered crystal lattice.[1]

-

Troubleshooting Steps:

-

Slow Down the Cooling Process:

-

Gradual Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling often promotes oiling out.[14]

-

-

Adjust the Solvent System:

-

Use a More Dilute Solution: Oiling out is often a sign of excessive supersaturation. Try dissolving your compound in a larger volume of hot solvent.

-

Change Solvents: Experiment with different solvents. Sometimes a solvent with a lower boiling point can be effective. For non-polar compounds, solvents like hexanes, heptane, or mixtures such as hexane/acetone or hexane/ethyl acetate can be tried.[1]

-

-

Induce Crystallization:

-

Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections that can act as nucleation sites.

-

Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to act as a template for crystal growth.

-

-

Trituration:

-

If an oil persists, you can try to induce crystallization by adding a poor solvent (one in which your compound is insoluble) to the oil and stirring vigorously. This process, known as trituration, can sometimes force the oil to solidify.

-

-

Question 5: I've managed to crystallize my long-chain ketone, but the crystals are very fine needles or a waxy solid that is difficult to filter and dry. What can I do?

Answer:

The morphology of crystals is highly dependent on the crystallization conditions. Long-chain molecules often form fine needles or waxy solids due to their tendency to pack in a disorganized manner.

-

Causality: Rapid crystal growth often leads to smaller, less-ordered crystals. The inherent flexibility of the long alkyl chains can also hinder the formation of large, well-defined crystals.

-

Troubleshooting Steps:

-

Promote Slower Crystal Growth:

-

Slower Cooling: As mentioned for oiling out, very slow cooling is key. You can insulate your flask to slow down the rate of heat loss.

-

Use a Solvent Pair: Dissolve your compound in a good solvent at an elevated temperature, and then slowly add a poor solvent until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the mixture to cool slowly.

-

-

Improve Filtration:

-

Use a Different Filter Medium: For very fine crystals, a standard filter paper may not be sufficient. Consider using a filter aid like Celite® or a finer porosity filter.

-

Centrifugation: In some cases, centrifugation can be more effective than filtration for separating fine solids from the mother liquor.

-

-

Drying Waxy Solids:

-

High Vacuum: Waxy solids can trap solvent. Drying under high vacuum for an extended period, sometimes with gentle heating (if the compound is stable), is often necessary.

-

Lyophilization (Freeze-Drying): If your compound is soluble in a solvent that can be frozen (e.g., cyclohexane), lyophilization can be an effective way to remove the solvent without melting the solid.

-

-

Part 2: Experimental Protocols

These protocols provide a starting point for the purification of a generic long-chain ketone. You will likely need to optimize the conditions for your specific compound.

Protocol 1: Normal-Phase Flash Chromatography

This protocol is suitable for the purification of a long-chain ketone from less polar and more polar impurities.

1. Materials:

- Silica gel (60 Å, 40-63 µm)

- Solvents: Hexane, Ethyl Acetate (HPLC grade)

- Crude long-chain ketone

- TLC plates (silica gel coated)

2. Procedure:

- Step 1: TLC Analysis:

- Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

- Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 2%, 5%, 10% ethyl acetate in hexane).

- Identify a solvent system where your target ketone has an Rf of ~0.2-0.3.

- Step 2: Column Packing:

- Select an appropriately sized column for the amount of material you are purifying.

- Pack the column with silica gel as a slurry in the chosen mobile phase.

- Step 3: Sample Loading:

- Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).

- Alternatively, perform a dry load as described in the FAQ section.

- Carefully load the sample onto the top of the silica gel bed.

- Step 4: Elution:

- Begin eluting with the chosen mobile phase.

- If separation is difficult, a shallow gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) may be beneficial.

- Collect fractions and monitor them by TLC.

- Step 5: Product Isolation:

- Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Single Solvent

This protocol is for purifying a long-chain ketone that is significantly more soluble in a hot solvent than in the same solvent when cold.

1. Materials:

- Crude long-chain ketone

- Recrystallization solvent (e.g., acetone, ethyl acetate, or ethanol)[1]

- Erlenmeyer flask

- Heating source (e.g., hot plate)

2. Procedure:

- Step 1: Dissolution:

- Place the crude solid in an Erlenmeyer flask.

- Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

- Continue adding small portions of the hot solvent until the solid is completely dissolved.[15]

- Step 2: Cooling and Crystallization:

- Remove the flask from the heat and allow it to cool slowly to room temperature.

- Once at room temperature, place the flask in an ice bath to maximize crystal formation.[15]

- Step 3: Filtration:

- Collect the crystals by vacuum filtration.

- Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

- Step 4: Drying:

- Dry the crystals under high vacuum to remove all traces of solvent.

Part 3: Purity Assessment

Question 6: How can I confidently assess the purity of my final long-chain ketone product?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for accurately determining the purity of your long-chain ketone.

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-Phase HPLC is generally the method of choice for purity assessment of these compounds.

-

Typical Conditions:

-

Column: C18 or C8

-

Mobile Phase: A gradient of acetonitrile or methanol in water.

-

Detector: A UV detector (if the ketone has a chromophore) or a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to identify the compound and detect impurities. The protons alpha to the carbonyl group typically appear in the 2.2-2.7 ppm region.[16] The long aliphatic chain will show a complex multiplet in the 1.2-1.6 ppm region and a triplet for the terminal methyl group around 0.9 ppm.

-

¹³C NMR: The carbonyl carbon gives a characteristic signal in the downfield region of the spectrum (>200 ppm).

-

Quantitative NMR (qNMR): This technique can be used to determine the absolute purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.[16][17][18][19][20]

-

-

Mass Spectrometry (MS):

-

Provides the molecular weight of the compound, which is a crucial piece of information for confirming its identity.

-

Can also be used to identify impurities by their mass-to-charge ratio.

-

| Analytical Technique | Information Provided | Typical Considerations for Long-Chain Ketones |

| Reverse-Phase HPLC | Purity, presence of impurities | Requires a high percentage of organic solvent for elution. Universal detector (ELSD/CAD) may be needed if no UV chromophore is present. |

| ¹H NMR | Structural confirmation, detection of proton-containing impurities | Signals from the long alkyl chain can overlap, making it difficult to resolve minor impurities in that region. |

| ¹³C NMR | Structural confirmation, characteristic carbonyl signal | The carbonyl signal is a key indicator of the presence of the ketone functionality. |

| Mass Spectrometry | Molecular weight confirmation, identification of impurities | Provides a definitive mass for the target molecule and can help identify byproducts. |

| qNMR | Absolute purity determination | Requires a suitable internal standard that does not overlap with the analyte signals.[16][17][18][19][20] |

Part 4: Visualizations

Workflow for Purification of Long-Chain Ketones

Caption: A typical workflow for the purification and analysis of long-chain ketones.

Troubleshooting Logic for "Oiling Out"

Caption: A decision-making flowchart for troubleshooting "oiling out" during crystallization.

References

- Deanesly, R. M. (1939). Purification of ketones. U.S. Patent No. 2,166,584. Washington, DC: U.S.

- Patterson, J. A. (1943). Purification of ketones. U.S. Patent No. 2,337,489. Washington, DC: U.S.

- Sharp, S. P., & Steitz, Jr., A. (1958). Method for purification of ketones. U.S. Patent No. 2,826,537. Washington, DC: U.S.

-

Mettler-Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from Mettler-Toledo website. [Link]

-

Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Application Note #9802. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Curran, D. P., & Taniguchi, T. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540–4543. [Link]

-

DePuy, J. C., & L'Ecuyer, P. B. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. [Link]

-

Klimkiewicz, R., Grabowska, H., & Syper, L. (2000). Ketonization of Long-Chain Esters. Polish Journal of Environmental Studies, 9(3), 179-181. [Link]

-